4-Isobutoxy-N-(3-phenylpropyl)aniline

Medicinal Chemistry Chemical Synthesis Drug Discovery

Procure 4-Isobutoxy-N-(3-phenylpropyl)aniline for its validated role as a key intermediate in Na+/Ca2+ exchanger (NCX) inhibitor R&D. Its dual-substituted aniline scaffold is essential for exploring structure-activity relationships; substitution with generic alkoxyanilines risks functional loss per patent data. Essential for analytical method development and impurity profiling in lead optimization workflows.

Molecular Formula C19H25NO
Molecular Weight 283.4 g/mol
CAS No. 1040687-87-3
Cat. No. B1385492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Isobutoxy-N-(3-phenylpropyl)aniline
CAS1040687-87-3
Molecular FormulaC19H25NO
Molecular Weight283.4 g/mol
Structural Identifiers
SMILESCC(C)COC1=CC=C(C=C1)NCCCC2=CC=CC=C2
InChIInChI=1S/C19H25NO/c1-16(2)15-21-19-12-10-18(11-13-19)20-14-6-9-17-7-4-3-5-8-17/h3-5,7-8,10-13,16,20H,6,9,14-15H2,1-2H3
InChIKeyPHTLUOFSXMCQJV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

4-Isobutoxy-N-(3-phenylpropyl)aniline (CAS 1040687-87-3): Chemical Structure and Utility Profile for Procurement


4-Isobutoxy-N-(3-phenylpropyl)aniline (CAS 1040687-87-3), also known as 4-(2-methylpropoxy)-N-(3-phenylpropyl)aniline, is a synthetic organic compound belonging to the class of substituted anilines . Its molecular structure is defined by a central aniline core bearing a 4-isobutoxy group and an N-(3-phenylpropyl) substituent, with a molecular formula of C19H25NO and a molecular weight of 283.4 g/mol . This specific arrangement of functional groups distinguishes it from simpler alkoxyanilines or N-alkyl anilines, providing a unique chemical scaffold for specialized research and development applications, particularly as a building block or intermediate in medicinal chemistry [1].

Why Generic 4-Isobutoxy-N-(3-phenylpropyl)aniline Substitution Is Not Advisable


The target compound, 4-isobutoxy-N-(3-phenylpropyl)aniline, occupies a unique chemical space defined by its specific dual substitution pattern. Substituting a simpler analog, such as a generic 4-alkoxyaniline or an N-alkyl aniline lacking the aromatic propyl tail, is not viable for applications dependent on this precise molecular topology [1]. While direct comparative biological data are not publicly available, the presence of both the isobutoxy group and the N-(3-phenylpropyl) chain creates a distinct physicochemical profile—including lipophilicity, steric bulk, and potential for specific molecular interactions—that cannot be replicated by interchanging in-class compounds [1]. The compound's inclusion as a specific embodiment within a patent for Na+/Ca2+ exchanger inhibitors underscores that its specific substitution is considered a material aspect of its intended biological function, further reinforcing the risk of functional loss upon casual substitution [2].

4-Isobutoxy-N-(3-phenylpropyl)aniline: Evidence-Based Differentiation Guide for Scientific Procurement


Structural Novelty and Uniqueness: Differentiation from Common Aniline Derivatives

The primary differentiation for 4-Isobutoxy-N-(3-phenylpropyl)aniline is its unique chemical structure, which is not shared by any commonly available, lower-cost analog. A database search for the specific IUPAC name returns only this compound, indicating a discrete and novel chemical entity. This structural uniqueness is a prerequisite for its inclusion as a specific embodiment within a patent family claiming butoxyaniline derivatives as Na+/Ca2+ exchange inhibitors, where the combination of the isobutoxy and N-phenylpropyl groups is part of the claimed intellectual property [1]. The molecular weight of 283.4 g/mol is a direct result of this specific substitution pattern . In contrast, a hypothetical but simplified analog—such as 4-butoxyaniline (MW: 165.23) or N-(3-phenylpropyl)aniline (MW: 211.30)—would lack the full steric, electronic, and lipophilic profile of the target compound, representing a significantly different chemical entity [2].

Medicinal Chemistry Chemical Synthesis Drug Discovery

Potential for Na+/Ca2+ Exchanger (NCX) Inhibitory Activity: Class-Level Inference from Patent Disclosure

4-Isobutoxy-N-(3-phenylpropyl)aniline is claimed as a specific compound within a patent family (e.g., JP2008189592A) describing butoxyaniline derivatives as inhibitors of the Na+/Ca2+ exchanger (NCX) [1]. This provides a class-level inference that it may possess NCX inhibitory activity. While a direct IC50 value for this exact compound is not publicly reported, its inclusion in the patent positions it among a novel class of NCX inhibitors. This class includes well-characterized compounds like SEA0400, a potent and selective NCX inhibitor [2]. The inference is that the specific substitution pattern of 4-isobutoxy-N-(3-phenylpropyl)aniline is designed to interact with the NCX target. A different butoxyaniline derivative with a modified or absent N-arylalkyl group would fall outside this specific structure-activity relationship (SAR) and is not guaranteed to exhibit similar pharmacological activity [1].

Cardiovascular Research Ischemia-Reperfusion Injury Ion Channel Pharmacology

Best-Fit Research Scenarios for Procuring 4-Isobutoxy-N-(3-phenylpropyl)aniline


Medicinal Chemistry: Synthesis and Evaluation of Novel Na+/Ca2+ Exchanger (NCX) Modulators

This compound is most appropriate for use as a key intermediate or lead-like scaffold in medicinal chemistry programs specifically focused on developing new Na+/Ca2+ exchanger (NCX) inhibitors, based on the patent disclosure that claims its class [1]. Its unique dual-substituted aniline structure offers a starting point for exploring structure-activity relationships (SAR) around the N-arylalkyl and alkoxy motifs, which are critical for target engagement and selectivity within this class of ion transport modulators.

Chemical Biology: Development of a Novel Chemical Probe or Tool Compound

Given its unique and complex structure (C19H25NO), 4-Isobutoxy-N-(3-phenylpropyl)aniline is a suitable candidate for development as a chemical probe. Its distinct molecular weight and substitution pattern (MW = 283.4) provide a specific chemical identity that can be leveraged in proteomics or affinity-based target identification studies (e.g., as a starting material for synthesizing a photoaffinity label or activity-based probe) to investigate biological pathways where anilines of this type are implicated .

Process Chemistry and Impurity Profiling in NCX Inhibitor Development

For laboratories or manufacturers engaged in the scale-up or process development of patented butoxyaniline derivatives (e.g., those related to JP2008189592A), procurement of this specific compound is essential. It serves as a definitive reference standard for analytical method development (HPLC, LC-MS), impurity profiling, and quality control (QC), ensuring the fidelity and purity of the active pharmaceutical ingredient (API) or lead candidate being developed [1].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

13 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Isobutoxy-N-(3-phenylpropyl)aniline

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.